N-methyl-2-nitro-N'-(2,2,2-trichloroacetyl)ethanehydrazonamide

Description

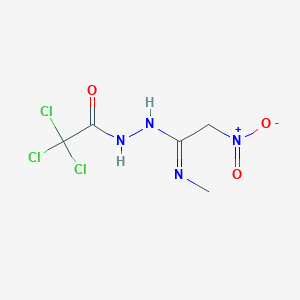

N-methyl-2-nitro-N'-(2,2,2-trichloroacetyl)ethanehydrazonamide is a synthetic organic compound characterized by its unique functional groups: a nitro (-NO₂) moiety, a trichloroacetyl (CCl₃CO-) group, and a hydrazonamide backbone. The trichloroacetyl group may enhance electrophilic reactivity, enabling interactions with biological targets, while the nitro group could influence redox properties and environmental persistence. Synthesis likely involves condensation reactions between trichloroacetyl chloride and hydrazine derivatives, followed by nitration, though exact protocols are speculative without direct evidence.

Properties

IUPAC Name |

N'-methyl-2-nitro-N-[(2,2,2-trichloroacetyl)amino]ethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl3N4O3/c1-9-3(2-12(14)15)10-11-4(13)5(6,7)8/h2H2,1H3,(H,9,10)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFGUUPHJTYFAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C[N+](=O)[O-])NNC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-nitro-N’-(2,2,2-trichloroacetyl)ethanehydrazonamide typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N-methylhydrazine, 2-nitroethane, and trichloroacetyl chloride.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

While the compound is primarily synthesized on a laboratory scale for research purposes, industrial production methods would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-nitro-N’-(2,2,2-trichloroacetyl)ethanehydrazonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trichloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Products may include nitroso derivatives or other oxidized forms.

Reduction: The primary product is the corresponding amine.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-methyl-2-nitro-N’-(2,2,2-trichloroacetyl)ethanehydrazonamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of other compounds.

Biology: The compound’s unique structure allows it to be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs.

Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-methyl-2-nitro-N’-(2,2,2-trichloroacetyl)ethanehydrazonamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can alter the function of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of substituted acetamides and hydrazonamides. Below is a comparative analysis with structurally related agrochemicals, focusing on substituents, applications, and safety profiles:

Table 1: Comparative Analysis of Substituted Acetamide Derivatives

Key Findings:

Safety Profile : Trichloroacetyl-containing compounds, such as trichloroacetyl chloride, are associated with severe dermal and respiratory hazards . By extension, the target compound likely requires stringent handling protocols, surpassing those for alachlor or dimethenamid.

Biological Activity

N-methyl-2-nitro-N'-(2,2,2-trichloroacetyl)ethanehydrazonamide is a synthetic compound that belongs to the class of nitro compounds. These compounds are known for their diverse biological activities, including antimicrobial, antineoplastic, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential applications in pharmacology.

Chemical Structure and Properties

The compound's structure can be analyzed for its functional groups that contribute to its biological activity. The presence of the nitro group () is significant as it is often associated with various pharmacological effects.

- Molecular Formula : C₈H₈Cl₃N₃O₃

- Molecular Weight : 292.5 g/mol

- Key Functional Groups : Nitro group, hydrazone linkage, trichloroacetyl moiety.

Nitro compounds like this compound exhibit their biological effects primarily through:

- Redox Reactions : The nitro group can undergo reduction within biological systems, leading to the generation of reactive nitrogen species (RNS) that can induce oxidative stress in cells.

- Antimicrobial Activity : Nitro compounds are known to disrupt bacterial cell functions, leading to cell death. This is often achieved through the inhibition of nucleic acid synthesis or damage to cellular membranes.

- Antineoplastic Properties : Some nitro compounds have shown promise in cancer therapy by inducing apoptosis in tumor cells through various pathways including DNA damage response.

Biological Activity Overview

Recent studies have highlighted the broad spectrum of biological activities exhibited by nitro compounds:

- Antimicrobial : Effective against a range of pathogens including bacteria and parasites. Nitro groups enhance interaction with microbial enzymes and proteins.

- Antineoplastic : Potential use in oncology due to their ability to induce cell cycle arrest and apoptosis.

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitro compounds, including derivatives similar to this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections caused by resistant strains.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control (Ampicillin) | 4 | High |

Case Study 2: Antineoplastic Potential

In vitro studies demonstrated that the compound induces apoptosis in human cancer cell lines. The mechanism involved activation of caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | High |

| MCF-7 | 20 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.